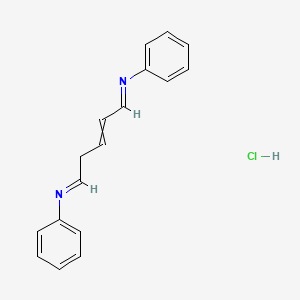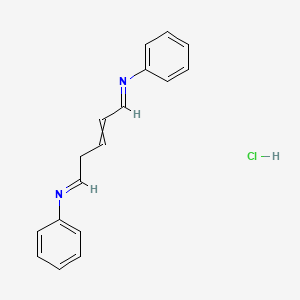
Benzenamine, N,N'-2-pentene-1,5-diylidenebis-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N,N’-2-pentene-1,5-diylidenebis-, hydrochloride typically involves the reaction of glutaconaldehyde with aniline in the presence of hydrochloric acid. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the final product. The reaction conditions generally include:
Temperature: Moderate temperatures (around 25-50°C) are often used to facilitate the reaction.
Solvent: Common solvents include ethanol or methanol, which help dissolve the reactants and promote the reaction.
Catalyst: Hydrochloric acid acts as both a catalyst and a reactant, aiding in the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity starting materials and solvents ensures the production of high-quality Benzenamine, N,N’-2-pentene-1,5-diylidenebis-, hydrochloride.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenamine, N,N’-2-pentene-1,5-diylidenebis-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine groups to amines, altering the compound’s properties.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted benzene derivatives, depending on the reagent used.
Applications De Recherche Scientifique
Benzenamine, N,N’-2-pentene-1,5-diylidenebis-, hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor to pharmacologically active compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Glutaconic aldehyde dianil hydrochloride
- N,N’-pent-2-ene-1,5-diylidenedianiline monohydrochloride
- Hydrochlorid des Glutacondialdehyd-dianils
- N-(5-anilino-penta-2,4-dienylidene)-aniline, hydrochloride
Uniqueness
Benzenamine, N,N’-2-pentene-1,5-diylidenebis-, hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to form stable imine linkages and undergo various chemical reactions makes it a valuable compound in synthetic chemistry. Additionally, its potential biological activity sets it apart from other similar compounds, making it a subject of interest in medicinal chemistry and drug development.
Propriétés
| 51143-35-2 | |
Formule moléculaire |
C17H17ClN2 |
Poids moléculaire |
284.8 g/mol |
Nom IUPAC |
N,N'-diphenylpent-2-ene-1,5-diimine;hydrochloride |
InChI |
InChI=1S/C17H16N2.ClH/c1-4-10-16(11-5-1)18-14-8-3-9-15-19-17-12-6-2-7-13-17;/h1-8,10-15H,9H2;1H |
Clé InChI |
JWYFJOIJMPZWDB-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC=C(C=C1)N=CC/C=C/C=NC2=CC=CC=C2.Cl |
SMILES canonique |
C1=CC=C(C=C1)N=CCC=CC=NC2=CC=CC=C2.Cl |
Numéros CAS associés |
6318-16-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


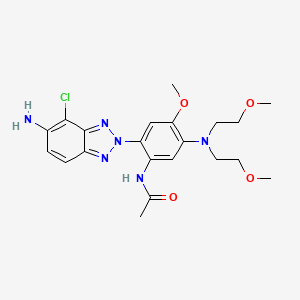


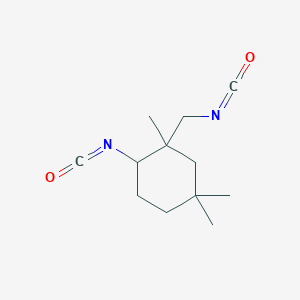
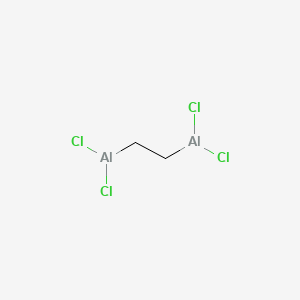
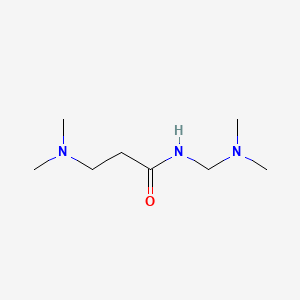
![[(1R,2S,3S,5R,8R,9R,10R,11S)-2,19-diacetyloxy-10-hydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl] benzoate](/img/structure/B13750127.png)
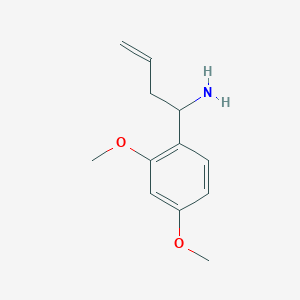
![3-[(2-Amino-6-methylpyrimidin-4-yl)amino]cyclopentan-1-ol](/img/structure/B13750141.png)
